molecular formula C16H15N5O3S B5677065 2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5677065
M. Wt: 357.4 g/mol
InChI Key: COULLQFYCQZDJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods, which have been applied to create novel derivatives with potential anticancer properties. For instance, Vinayak et al. (2014) described the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, highlighting the process's efficiency in generating compounds with cytotoxic activity against various cancer cell lines (Vinayak et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features complex aromatic systems combined with heterocyclic elements, which are crucial for their biological activities. For example, structures incorporating 1,3,4-thiadiazole have been synthesized and characterized, revealing their potential for varied biological activities (Huicheng Wang et al., 2010).

Chemical Reactions and Properties

The compound's reactivity and interactions with biological targets are influenced by its chemical structure, particularly the presence of methoxyphenyl and thiadiazolyl groups. Studies have shown that compounds with these functionalities can undergo specific chemical reactions, contributing to their anticancer activity (I. Yushyn et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a significant role in the compound's suitability for further development as a therapeutic agent. For example, the solubility and stability of related compounds are critical parameters evaluated during the drug development process, affecting their pharmacokinetic and pharmacodynamic profiles (Kazuko Inoue et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity under physiological conditions and interaction with biological macromolecules, are essential for understanding the compound's mechanism of action. The presence of specific functional groups, such as acetamide and thiadiazole, contributes to the compound's biological activities, offering insights into its potential therapeutic applications (M. Noolvi et al., 2016).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10-18-19-16(25-10)17-14(22)9-21-15(23)8-7-13(20-21)11-3-5-12(24-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COULLQFYCQZDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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